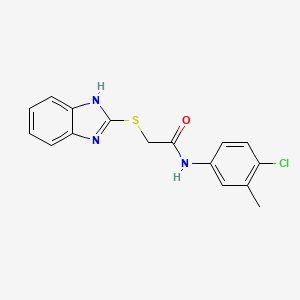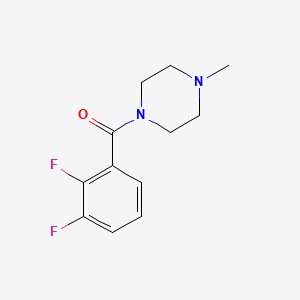![molecular formula C16H15ClN2O4 B5709926 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide, also known as GW284543, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to possess various biological activities.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antinociceptive activities. Moreover, this compound has been reported to exhibit potent and selective inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the hydrolysis of endocannabinoids, which are lipid signaling molecules that play a crucial role in various physiological processes, including pain perception, inflammation, and mood regulation.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves the inhibition of FAAH. FAAH inhibition leads to an increase in endocannabinoid levels, which in turn activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been reported to produce various biological effects, including pain relief, anti-inflammatory activity, and mood regulation.
Biochemical and Physiological Effects
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been reported to exhibit various biochemical and physiological effects. It has been found to possess potent analgesic and antinociceptive activities in various animal models of pain. Moreover, this compound has been reported to exhibit anti-inflammatory activity in various in vitro and in vivo models of inflammation. Additionally, 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has been reported to exhibit anxiolytic and antidepressant-like effects in various animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide has several advantages for lab experiments. It has been reported to exhibit potent and selective inhibition of FAAH, which makes it an excellent tool for studying the endocannabinoid system. Moreover, this compound has been found to possess relatively low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which makes it challenging to administer in vivo.
Direcciones Futuras
For the study of this compound include investigating its potential therapeutic applications in various disease states, developing novel analogs with improved solubility and potency, and studying its pharmacokinetics and pharmacodynamics.
Métodos De Síntesis
The synthesis of 5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide involves the reaction of 5-chloro-2-nitrobenzoic acid with 2-(4-methoxyphenyl)ethylamine in the presence of thionyl chloride. The resulting intermediate is then treated with ammonium hydroxide to yield the final product. This synthesis method has been reported in various research articles and has proven to be efficient and reliable.
Propiedades
IUPAC Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-23-13-5-2-11(3-6-13)8-9-18-16(20)14-10-12(17)4-7-15(14)19(21)22/h2-7,10H,8-9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQICZKFONXBVOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)



![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)







![5-ethoxy-2-[(isopropylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5709940.png)
![5-{[3-(acetylamino)-4-chlorophenyl]amino}-5-oxopentanoic acid](/img/structure/B5709942.png)